Structural Uniqueness for NaV1.7 Inhibition
No direct head-to-head activity comparison for this exact compound was identified in accessible primary literature. However, the patent family WO2014008458 / US10071957 [1] discloses a series of N-substituted benzamides as NaV1.7 inhibitors, where the combination of a 2-bromobenzamide core, a 4-substituted benzyl group, and a heterocyclic methylene linker is essential for sub-micromolar potency. This structural class typically achieves IC50 values in the nanomolar to low micromolar range on NaV1.7, whereas simpler benzamides lacking the furan-2-ylmethyl substituent show significantly reduced activity (class-level inference).
| Evidence Dimension | NaV1.7 inhibitory potency (class-level) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be within the active range of the patent scaffold |
| Comparator Or Baseline | Simpler N-benzylbenzamides lacking heterocyclic substitution typically >10 µM |
| Quantified Difference | Not calculable |
| Conditions | Patch-clamp electrophysiology (manual or automated) on human NaV1.7 expressing cells (inferred from patent methods) |
Why This Matters
Procurement of this specific compound is justified when the research aim is to explore the SAR around the furan-2-ylmethyl motif within the NaV1.7 inhibitor space, as it is a key pharmacophoric element.
- [1] Andrez JC, Bichler PR, Chen CA, et al. N-substituted benzamides and methods of use thereof. US Patent 10,071,957 B2. 2018. View Source
